molecular formula C11H10ClNO2 B8795213 (3-(3-Chlorophenyl)-5-methylisoxazol-4-yl)methanol

(3-(3-Chlorophenyl)-5-methylisoxazol-4-yl)methanol

Cat. No. B8795213
M. Wt: 223.65 g/mol
InChI Key: NYRWBCBRFUUHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(3-Chlorophenyl)-5-methylisoxazol-4-yl)methanol is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(3-Chlorophenyl)-5-methylisoxazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-Chlorophenyl)-5-methylisoxazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-(3-Chlorophenyl)-5-methylisoxazol-4-yl)methanol

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

[3-(3-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol

InChI

InChI=1S/C11H10ClNO2/c1-7-10(6-14)11(13-15-7)8-3-2-4-9(12)5-8/h2-5,14H,6H2,1H3

InChI Key

NYRWBCBRFUUHDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(3-chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid (4.8 g, 20 mmol in THF (50 mL) at −10° C. was added triethylamine (2.9 mL, 21 mmol) and then a solution of ethylchloroformate (1.96 mL, 20 mmol) in THF (10 mL) added keeping the temperature below −5° C. After 1 h the mixture was filtered and the filtrate cooled to −10° C. and a suspension of sodiumborohydride (2.0 g, 50 mmol) in water (10 mL) added over 15 minutes keeping the temperature below −5° C. The mixture was then allowed to warm up to room temperature over 2 h and diluted with sodium hydroxide (2 N, 30 mL) and extracted with ethyl acetate. The combined organic layers were then washed with water and brine, dried over sodium sulfate and evaporated to afford the title compound (3.5 g, 78%) which was obtained as a clear oil which solidified with time as a white solid. Mp: 66-68° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.96 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
78%

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